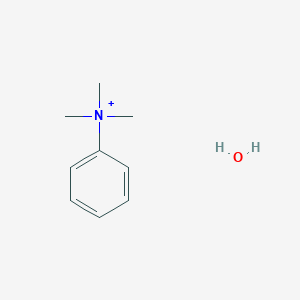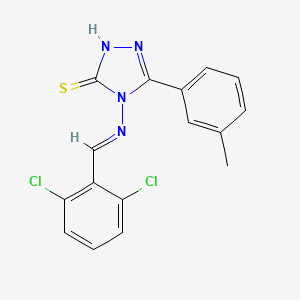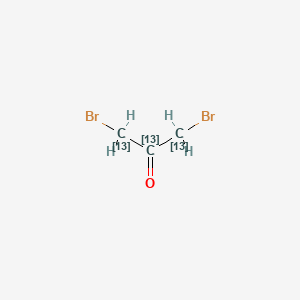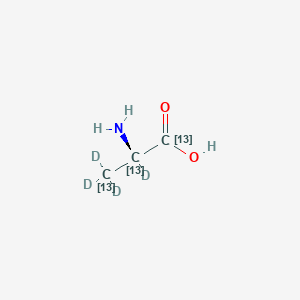
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound that features a cyclohexa-1,3,5-triene ring substituted with a carboxylic acid group and a 2,3-dimethylanilino group. The compound is isotopically labeled with carbon-13, which makes it useful in various scientific research applications, particularly in the fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves the following steps:
Formation of the cyclohexa-1,3,5-triene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the carboxylic acid group: This can be done via a Friedel-Crafts acylation reaction using a carboxylic acid chloride in the presence of a Lewis acid catalyst.
Attachment of the 2,3-dimethylanilino group: This step involves a nucleophilic substitution reaction where the aniline derivative reacts with the cyclohexa-1,3,5-triene ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: The compound can be used in metabolic studies to trace biochemical pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive molecules.
Industry: The compound can be used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling with carbon-13 allows for detailed studies of its metabolic fate and interactions within biological systems. The compound can bind to enzymes and receptors, influencing their activity and leading to various biochemical effects.
類似化合物との比較
Similar Compounds
2,6-Dimethylaniline: A related compound with similar structural features but without the isotopic labeling.
N,N-Dimethylaniline: Another similar compound with a dimethylamino group attached to the aromatic ring.
2,3-Dimethylaniline: A compound with a similar aniline derivative but different substitution pattern.
Uniqueness
The uniqueness of 6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which makes it particularly valuable for research applications involving NMR spectroscopy and metabolic studies. This labeling allows for precise tracking and analysis of the compound’s behavior in various chemical and biological systems.
特性
CAS番号 |
1325559-19-0 |
|---|---|
分子式 |
C15H15NO2 |
分子量 |
247.24 g/mol |
IUPAC名 |
6-(2,3-dimethylanilino)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C15H15NO2/c1-10-6-5-9-13(11(10)2)16-14-8-4-3-7-12(14)15(17)18/h3-9,16H,1-2H3,(H,17,18)/i3+1,4+1,7+1,8+1,12+1,14+1 |
InChIキー |
HYYBABOKPJLUIN-MQISJZSBSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)N[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)O)C |
正規SMILES |
CC1=C(C(=CC=C1)NC2=CC=CC=C2C(=O)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



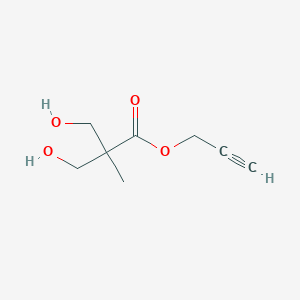
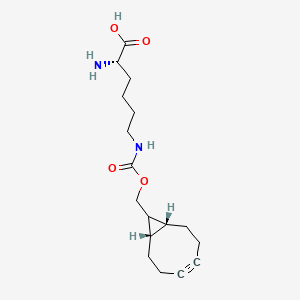

![(1S,4R)-3-methylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B12058250.png)
![[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [5-(3-carbamothioylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12058257.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058264.png)

